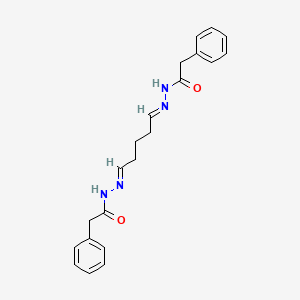![molecular formula C17H12N4O B11555734 11H-Indeno[1,2-b]quinolin-11-one, semicarbazone](/img/structure/B11555734.png)
11H-Indeno[1,2-b]quinolin-11-one, semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(11E)-11H-INDENO[1,2-B]QUINOLIN-11-YLIDENE]AMINO}UREA is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an indenoquinoline core, which is a fused ring system combining indene and quinoline structures, linked to an amino group and a urea moiety. The presence of these functional groups endows the compound with distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(11E)-11H-INDENO[1,2-B]QUINOLIN-11-YLIDENE]AMINO}UREA typically involves multi-step organic reactions. One common approach starts with the preparation of the indenoquinoline core through a series of cyclization reactions. The amino group is then introduced via nucleophilic substitution or amination reactions. Finally, the urea moiety is incorporated through a reaction with an isocyanate or by direct urea formation using phosgene or carbamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of {[(11E)-11H-INDENO[1,2-B]QUINOLIN-11-YLIDENE]AMINO}UREA may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
{[(11E)-11H-INDENO[1,2-B]QUINOLIN-11-YLIDENE]AMINO}UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the indenoquinoline core or the amino group, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of {[(11E)-11H-INDENO[1,2-B]QUINOLIN-11-YLIDENE]AMINO}UREA, each with distinct chemical and physical properties.
Scientific Research Applications
{[(11E)-11H-INDENO[1,2-B]QUINOLIN-11-YLIDENE]AMINO}UREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of {[(11E)-11H-INDENO[1,2-B]QUINOLIN-11-YLIDENE]AMINO}UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit key enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structure allows it to intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Indenoquinoline Derivatives: Compounds with similar indenoquinoline cores but different functional groups.
Aminoquinoline Derivatives: Compounds with quinoline cores and amino groups, such as chloroquine and quinacrine.
Urea Derivatives: Compounds containing urea moieties, like thiourea and phenylurea.
Uniqueness
{[(11E)-11H-INDENO[1,2-B]QUINOLIN-11-YLIDENE]AMINO}UREA stands out due to its unique combination of an indenoquinoline core, an amino group, and a urea moiety. This combination imparts distinctive chemical properties and reactivity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C17H12N4O |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
5H-indeno[1,2-b]quinolin-11-yliminourea |
InChI |
InChI=1S/C17H12N4O/c18-17(22)21-20-16-12-7-3-2-6-11(12)15-13(16)9-10-5-1-4-8-14(10)19-15/h1-9,19H,(H2,18,22) |
InChI Key |
IWDRPUVKOKLXDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=C4C=CC=CC4=C3N=NC(=O)N)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2E)-2-(2-methoxy-3-nitrobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11555651.png)
![2-Oxoacetamide, N-(3-fluorophenyl)-2-[N'-(3-methoxybenzylidene)hydrazino]-](/img/structure/B11555656.png)
![N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11555659.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine](/img/structure/B11555667.png)
![3,4,5-trimethoxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11555673.png)
![Pentyl 4-{[(4-iodo-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B11555680.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B11555689.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2-phenylethyl)butanamide](/img/structure/B11555695.png)
![N-({N'-[(E)-(4-Chloro-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11555703.png)
![(3Z)-N-(3-Chloro-2-methylphenyl)-3-{[(3-chlorophenyl)formamido]imino}butanamide](/img/structure/B11555706.png)
![N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B11555710.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(butan-2-yl)butanamide](/img/structure/B11555713.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-2-oxoacetohydrazide](/img/structure/B11555721.png)
